1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
Description
1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 5-oxo-pyrrolidine core. Its structure includes:
- A 4-substituted phenyl group linked via a methoxy spacer to a (3-methoxyphenyl)carbamoyl moiety.
- An N-(2-phenylethyl) carboxamide side chain. Its design combines aromatic and amide functionalities, which are common in kinase inhibitors and receptor modulators .
Properties
Molecular Formula |
C28H29N3O5 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
1-[4-[2-(3-methoxyanilino)-2-oxoethoxy]phenyl]-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C28H29N3O5/c1-35-25-9-5-8-22(17-25)30-26(32)19-36-24-12-10-23(11-13-24)31-18-21(16-27(31)33)28(34)29-15-14-20-6-3-2-4-7-20/h2-13,17,21H,14-16,18-19H2,1H3,(H,29,34)(H,30,32) |
InChI Key |
QTVLVTRCURQTLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenyl groups: This step may involve Friedel-Crafts acylation or alkylation reactions.
Functional group modifications:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbamoyl groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
Note: The target compound’s molecular formula and weight are inferred based on structural similarity to , adjusted for substituent differences.
Key Observations:
- Aromatic Substitutions : The target’s 3-methoxyphenyl group may improve solubility compared to the 3,5-dimethylphenyl in , but reduce binding affinity due to steric effects.
- Amide Side Chains : The N-(2-phenylethyl) group in the target compound introduces flexibility, whereas rigid pyridinyl groups () may enhance target specificity .
- Halogen Effects : Fluorine in and improves metabolic stability and electron-withdrawing properties, which the target lacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
